molecular formula C15H20ClN3O2 B13930630 3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride

3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride

Cat. No.: B13930630
M. Wt: 309.79 g/mol
InChI Key: ZCZWNSOAUFBUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride is a compound that belongs to the class of piperidine and piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound is often used as a building block in the development of various pharmaceuticals and has shown potential in treating certain diseases due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic synthesis methods has also been reported, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound is known to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . This mechanism is particularly useful in the treatment of sickle cell disease and β-thalassemia.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

3-(3-piperazin-1-ylphenyl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C15H19N3O2.ClH/c19-14-5-4-13(15(20)17-14)11-2-1-3-12(10-11)18-8-6-16-7-9-18;/h1-3,10,13,16H,4-9H2,(H,17,19,20);1H

InChI Key

ZCZWNSOAUFBUEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC(=CC=C2)N3CCNCC3.Cl

Origin of Product

United States

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